molecular formula C13H13NO2 B2687338 1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2228233-09-6

1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2687338
CAS No.: 2228233-09-6
M. Wt: 215.252
InChI Key: SFGVPLNDFUJNBV-UHFFFAOYSA-N
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Description

The compound “1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid” is a complex organic molecule. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a carboxylic acid group, and a dimethylcyclopropane group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds, and could potentially be used in the synthesis of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

Cyclopropane derivatives, including those related to 1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, have been synthesized and characterized, showcasing their potential in biological applications due to their structural uniqueness. For example, glycosyl esters of cyclopropane carboxylic acid were prepared, indicating the versatility of these compounds in synthesizing biologically active molecules (Tian Li, 2009). Furthermore, the synthesis routes and resolution of 2,2-dimethylcyclopropane carboxylic acid have been summarized, underscoring the compound's significance as an intermediate in the production of medicaments and pesticides (Li Gong, 2007).

Chemical Properties and Applications

Studies have delved into the chemical properties and applications of cyclopropane derivatives. The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds demonstrates the potential of these molecules in creating complex structures with significant biological activity (S. Yong et al., 2007). Additionally, the crystal structure analysis of derivatives, such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide, contributes to our understanding of the molecular configurations that enhance biological activity (Shen De-long, 2008).

Biological Activity

The exploration of the biological activity of cyclopropane derivatives has been a significant area of research. For instance, the study on arylcyclopropanecarboxyl guanidines as novel inhibitors of the sodium hydrogen exchanger isoform-1 highlights the therapeutic potential of cyclopropane derivatives in treating conditions associated with ischemia (S. Ahmad et al., 2001). Moreover, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety demonstrate the utility of these compounds in enzyme inhibition, offering insights into their potential use in disease treatment (M. Boztaş et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more information, it’s difficult to speculate on what this might be .

Properties

IUPAC Name

1-(3-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-12(2)8-13(12,11(15)16)10-5-3-4-9(6-10)7-14/h3-6H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGVPLNDFUJNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC(=C2)C#N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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